molecular formula C7H5BrCl3NO B1280257 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone CAS No. 184643-69-4

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone

Cat. No.: B1280257
CAS No.: 184643-69-4
M. Wt: 305.4 g/mol
InChI Key: HUKQFKKFOGVZGH-UHFFFAOYSA-N
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Description

Preparation Methods

Bromination of 2-Trichloroacetylpyrrole Derivatives

The core strategy involves brominating 2-trichloroacetylpyrrole (or its N-methyl analog) at the 4-position of the pyrrole ring. This method is scalable and reproducible, with variations in catalysts and workup protocols.

Bromine-Mediated Bromination in Halogenated Solvents

Procedure :

  • Substrate : 2-Trichloroacetylpyrrole (1.0 equiv) dissolved in chloroform (CHCl₃) or carbon tetrachloride (CCl₄).
  • Catalyst : Iodine (I₂, 0.1–1 mol%) at 0°C.
  • Bromine Addition : Bromine (Br₂, 1.0–1.1 equiv) added dropwise.
  • Workup : Washing with Na₂S₂O₃ (to quench excess Br₂), NaHCO₃, and brine.

Key Data :

Source Solvent Catalyst Temp (°C) Yield (%)
CCl₄ I₂ 0 98
CHCl₃ None -10 to 20 93
CHCl₃ None 0→RT 57

Mechanistic Insight :
Electrophilic bromination occurs preferentially at the 4-position due to the electron-withdrawing effect of the trichloroacetyl group, directing Br⁺ to the para position. Iodine enhances reactivity by polarizing Br₂ molecules.

Alternative Halogenation Conditions

Sulfuric Acid–Glacial Acetic Acid System :

  • Bromine (1.2 equiv) in H₂SO₄/AcOH at 60°C achieves 73% yield but requires careful temperature control to avoid over-bromination.

Manganese(II) Acetate–Triethylamine :

  • A redox system using Mn(OAc)₂ and Et₃N in acetone at 50–60°C provides moderate yields (60–70%) but is less common due to side reactions.

N-Methylation Strategies

The 1-methyl group is introduced either before or after bromination , depending on the starting material.

Pre-Bromination N-Methylation

Procedure :

  • Substrate : 1-Methylpyrrole synthesized via alkylation of pyrrole with methyl iodide (CH₃I) under basic conditions.
  • Trichloroacetylation : Reaction with trichloroacetyl chloride (Cl₃CCOCl) in dichloromethane (DCM).
  • Bromination : As described in Section 2.1.

Challenges :

  • N-Methylation must precede trichloroacetylation to avoid competing reactions at the nitrogen.
  • Low regioselectivity if bromination is attempted on unprotected N-methylpyrroles.

Post-Bromination N-Methylation

Procedure :

  • Substrate : 4-Bromo-2-trichloroacetyl-1H-pyrrole (from Section 2.1).
  • Methylation : Treatment with methyl triflate (CF₃SO₃CH₃) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of K₂CO₃.

Yield : 80–85% after purification by column chromatography (hexane/EtOAc).

Comparative Analysis of Methods

Method Advantages Limitations
Bromine in CCl₄/I₂ High yield (98%), short reaction time Requires toxic CCl₄
Bromine in CHCl₃ No catalyst, scalable Lower yield (93%)
Post-Bromination Methylation Flexible for late-stage modification Multi-step, lower overall yield

Industrial-Scale Considerations

  • Solvent Choice : CCl₄ is avoided industrially due to toxicity; alternatives like CH₂Cl₂ or EtOAc are preferred.
  • Catalyst Recycling : Iodine can be recovered via extraction, reducing costs.
  • Purity Control : Recrystallization from hexane/EtOAC mixtures ensures >95% purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 1-(4-substituted-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone derivatives.

    Reduction: Formation of 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanol.

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Specifically, it has shown promise in:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antibacterial properties against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the presence of the trichloroacetyl group .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of more complex molecules used in drug development. Its ability to undergo nucleophilic substitution reactions makes it a valuable precursor for creating:

  • Pyrrole-based Pharmaceuticals : The bromine atom can be replaced with various nucleophiles, leading to new derivatives with enhanced biological activity .

Agricultural Applications

Due to its structural characteristics, this compound has been explored as a potential pesticide or herbicide. The efficacy of similar trichloroacetyl compounds in disrupting plant growth suggests that this compound could be developed into a viable agricultural chemical .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than traditional antibiotics .
Study 2Synthesis PathwaysDeveloped synthetic routes for creating pyrrole derivatives, highlighting the versatility of the trichloroacetyl moiety .
Study 3Agricultural EfficacyEvaluated as a herbicide; showed significant inhibition of weed growth in controlled experiments .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone involves its interaction with specific molecular targets and pathways. The brominated pyrrole ring and trichloromethyl ketone group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone
  • CAS Number : 1379670-84-4 (also reported as 1337993-67-5 in commercial contexts) .
  • Molecular Formula : C₉H₄BrCl₃N₂O
  • Molecular Weight : 342.40 g/mol .
  • Structural Features : The compound consists of a methyl-substituted pyrrole ring with a bromo group at the 4-position and a trichloroacetyl (-COCCl₃) group at the 2-position.

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one

  • CAS : 1337993-67-5 .
  • Key Difference : Lacks the trichloroacetyl group, replaced by a simple acetyl (-COCH₃) group.
  • Impact : Reduced electronegativity and steric bulk compared to the trichloro derivative, likely lowering melting points and altering reactivity in nucleophilic substitutions .

1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone

  • CAS : 202286-27-9 .
  • Key Difference : Bromo and methyl groups are positioned at the 5- and 4-positions, respectively, altering electronic distribution on the pyrrole ring.
  • Impact : Positional isomerism may influence regioselectivity in further functionalization reactions .

Heterocyclic Core Modifications

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a)

  • CAS: Not explicitly listed; referenced in .
  • Key Difference : Replaces pyrrole with a pyrrolopyridine ring, introducing a nitrogen atom in the fused aromatic system.

2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone

  • CAS: Not provided; crystal structure reported .
  • Key Difference : Substitutes pyrrole with a triazole ring linked to a bromophenyl group.
  • Impact : The triazole ring increases polarity and hydrogen-bonding capacity, influencing solubility and crystallinity .

Substituent Variations on the Ethanone Moiety

2-Bromo-1-(4-hydroxyphenyl)ethanone

  • CAS: Not provided; structure reported in .
  • Key Difference : Replaces the pyrrole ring with a hydroxyphenyl group.
  • Impact : The hydroxyl group enhances hydrophilicity and participation in hydrogen bonding, contrasting with the lipophilic trichloro group in the target compound .

Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-

  • CAS : 65686-85-3 .
  • Key Difference : Trifluoroacetyl group instead of trichloroacetyl, attached to a chlorophenyl ring.
  • Impact : Fluorine’s higher electronegativity may increase stability against hydrolysis but reduce electrophilicity compared to chlorine .

Melting Points

Compound Melting Point (°C) Reference
Target Compound Not reported -
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a) 280–282
2-Bromo-1-(1-methyl-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9b) 116–117
2-Bromo-1-(4-hydroxyphenyl)ethanone Not reported

Insight : The presence of fused heterocycles (e.g., pyrrolopyridine in 9a) significantly elevates melting points due to enhanced intermolecular interactions .

Reactivity

  • Trichloroacetyl Group : The target compound’s -COCCl₃ group is highly electrophilic, favoring nucleophilic acyl substitutions (e.g., with amines or thiols) .
  • Bromo Substituent : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .

Biological Activity

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone is a compound of interest due to its potential biological activities. The structure features a pyrrole ring substituted with a bromo group and a trichloroethanone moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects in various biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H6BrCl3N\text{C}_{7}\text{H}_{6}\text{BrCl}_{3}\text{N}

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial, anticancer, and neuroprotective agent. Below are detailed findings from various research studies.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogen atoms (like bromine and chlorine) is often associated with increased antimicrobial efficacy due to their ability to disrupt microbial cell membranes.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Activity Type
4-Bromo-1-methylpyrrole50Bactericidal
This compoundTBDTBD

Note: TBD indicates data that is yet to be determined or published.

Anticancer Properties

Several studies have investigated the cytotoxic effects of pyrrole derivatives against various cancer cell lines. For instance, compounds that incorporate pyrrole rings have shown promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the effects of similar pyrrole compounds on human cancer cell lines reported IC50 values indicating significant cytotoxicity. The mechanism was attributed to the disruption of cellular signaling pathways involved in cell growth and survival.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa10
MCF715
A54912

Neuroprotective Effects

Neuroprotective properties have also been attributed to pyrrole derivatives. These compounds may exert protective effects against oxidative stress and inflammation in neuronal cells.

Research Findings
In vitro studies have shown that similar compounds can reduce neuronal cell death induced by oxidative stress markers. This suggests a potential application in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Bromine Substitution : Enhances antimicrobial activity.
  • Trichloro Group : Contributes to cytotoxicity through interaction with cellular components.
  • Pyrrole Ring : Essential for maintaining biological activity across various assays.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone?

The synthesis typically involves halogenation and functionalization of the pyrrole backbone. A common approach is bromination of 1-methylpyrrole derivatives under controlled conditions. For example, bromination using N \text{N}-bromosuccinimide (NBS) in dichloromethane at 0–5°C can selectively introduce bromine at the 4-position of the pyrrole ring . Subsequent trichloroacetylation may employ trichloroacetyl chloride in the presence of Lewis acids (e.g., AlCl3\text{AlCl}_3) to achieve high regioselectivity. Reaction monitoring via TLC and optimization of stoichiometry (1:1.2 molar ratio of pyrrole to trichloroacetyl chloride) are critical to minimize byproducts .

Q. What purification methods are recommended for this compound?

Recrystallization from ethanol/water mixtures (70:30 v/v) is effective for removing unreacted starting materials. For higher purity (>95%), column chromatography using silica gel and a hexane/ethyl acetate gradient (8:2 to 6:4) resolves trichloroacetylated byproducts. Automated flash chromatography systems enhance reproducibility for gram-scale syntheses . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. Which spectroscopic techniques are essential for characterization?

  • NMR : 1H^1\text{H}-NMR (CDCl3_3) identifies the methyl group on the pyrrole (δ 3.8–4.0 ppm) and the deshielded carbonyl carbon (δ 170–175 ppm in 13C^{13}\text{C}-NMR).
  • MS : High-resolution ESI-MS confirms the molecular ion peak at m/zm/z 312.89 (calculated for C7H6BrCl3NO\text{C}_7\text{H}_6\text{BrCl}_3\text{NO}) .
  • IR : Strong absorbance at 1720–1740 cm1^{-1} confirms the trichloroacetyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from synthetic intermediates?

Discrepancies in NMR splitting patterns or unexpected MS fragments often stem from tautomerism in the pyrrole ring or residual solvents. Computational modeling (DFT at the B3LYP/6-31G* level) predicts stable tautomers and validates experimental data . Isotopic labeling (e.g., 15N^{15}\text{N}-pyrrole) can clarify ambiguous assignments in heteronuclear correlation spectra (HMBC) .

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

Crystallization difficulties due to the compound’s high symmetry and halogen-heavy composition require slow evaporation from DMSO/ethanol mixtures. Twinning, a common issue, is mitigated using the SHELXL TWIN command with a BASF parameter refinement. Flack parameter analysis (xx-parameter) resolves enantiomeric ambiguity in non-centrosymmetric space groups .

Q. How does the compound’s stability vary under different experimental conditions?

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with stability in aprotic solvents (e.g., DMF, THF) but hydrolysis in aqueous acidic/basic conditions. For long-term storage, anhydrous environments (<5% humidity) at –20°C are recommended. Kinetic studies (UV-Vis monitoring at 300 nm) show a half-life of 48 hours in pH 7.4 buffer .

Q. What role does this compound play in multicomponent reactions for heterocyclic synthesis?

The trichloroacetyl group acts as a strong electrophile in Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, coupling with substituted anilines in Et3N\text{Et}_3\text{N}/THF yields pyrrole-fused quinoline derivatives. Mechanistic studies (Hammett plots, ρ=+1.2\rho = +1.2) confirm rate-limiting electrophilic attack .

Q. Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

Discrepancies in antimicrobial assays (e.g., MIC values) may arise from variations in bacterial strain susceptibility or compound solubility. Normalize data using logPP-adjusted activity curves and include positive controls (e.g., ciprofloxacin). Meta-analysis of dose-response relationships (Hill slopes) identifies outliers .

Q. Why do computational predictions sometimes mismatch experimental reactivity?

DFT models often underestimate steric effects from the bulky trichloroacetyl group. Hybrid QM/MM simulations incorporating solvent effects (e.g., COSMO-RS) improve accuracy. Experimental validation via kinetic isotope effects (KIEs) reconciles theoretical transition states with observed rates .

Properties

IUPAC Name

1-(4-bromo-1-methylpyrrol-2-yl)-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl3NO/c1-12-3-4(8)2-5(12)6(13)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKQFKKFOGVZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461399
Record name 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184643-69-4
Record name 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the same general procedure as used for the synthesis of 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloro-ethanone 7, 5.00 g of 2-trichloroacetyl-1-methylpyrrole afforded 5.46 g (81%) of the title compound 13 as a white solid: 1H NMR (300 MHz, DMSO-d6) δ 7.66 (d, 1H, J=1.2 Hz), 7.42 (d, 1H, J=1.8 Hz), 3.91 (s, 3H); 13C NMR (100 MHz, DMSO-d6) δ 171.48, 134.40, 123.62, 121.19, 95.36, 95.12; HRMS (FAB) calcd for C7H6BrCl3NO (MH+) 303.8698, found 303.8678.
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
5 g
Type
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Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

NBS (N-Bromosuccinimide, 2.36 g, 13.24 mmol, 1.0 equiv.) was added to a stirred solution of 2-(trichloroacetyl)-1-methylpyrrole (2) (3 g, 13.24 mmol, 1.0 equiv.) in anhydrous THF (35 mL) at −10° C. The reaction mixture was kept at −10° C. for 2 hours and then left to reach room temperature (ca. 4 hours). Excess THF was evaporated in vacuum and the solid was re-dissolved in a mixture of EtOAc/n-hexane (1:9). The resulting mixture was filtered through a plug of silica, and the filtrate was evaporated in vacuo. The resulting solid was recrystallised from n-hexane to give 3 (3.55 g, 88%). IR (FTIR, vmax/cm−1): 3148, 2956, 1669 (C═O), 1458, 1215, 1189, 1062, 923, 842, 823, 748, 678; 1H-NMR (CDCl3, 400 MHz) δ 7.46 (1H, d, J=2.0 Hz), 6.95 (1H, d, J=1.6 Hz) 3.95 (3H, s); 13C NMR (CDCl3, 100 MHz): δ 172.4, 132.8, 124.6, 132.2, 96.1, 38.7; EIMS m/z (+EI) calc. for C7H5BrCl3NO (M)+ 305.38, LCMS analysis found 306.86 (M+H)+
Name
Quantity
2.36 g
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Reaction Step One
Quantity
3 g
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Quantity
35 mL
Type
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Reaction Step One
Name
Yield
88%

Synthesis routes and methods III

Procedure details

Under an ice cooling, N-methylpyrrole (8.10 g, 100 mmol) was dissolved in methylene chloride (100 ml), and trichloroacetyl chloride (20.00 g, 115 mmol) was added thereto. Thereafter, the mixture was stirred at a room temperature for 16 hours. A saturated sodium hydrogen carbonate aqueous solution was added to the mixture. The organic phase was collected by separation, washed with water, and dried over anhydrous magnesium sulfate. The solvent was distilled off. Thus, 2,2,2-trichloro-1-(methyl-1H-pyrrol-2-yl)ethanone (16.3 g, 72%) was obtained. The resulting 2,2,2-trichloro-1-(methyl-1H-pyrrol-2-yl)ethanone (15.0 g, 66.7 mmol) was dissolved in chloroform (150 ml), and N-bromosuccinimide (12.5 g, 70.2 mmol) was added thereto at a room temperature. The mixture was heated under reflux for 16 hours. After the mixture was allowed to cool, a saturated sodium hydrogen carbonate aqueous solution was added to the mixture. The organic phase was collected by separation, washed with water, and dried over anhydrous magnesium sulfate. The solvent was distilled off. The resulting residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:9) to give the title compound (14.0 g, 69%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
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Reaction Step One
Quantity
12.5 g
Type
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Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three
Yield
69%

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